N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxazolo[5,4-b]pyridine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide typically involves the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . This reaction is carried out under specific conditions that favor the formation of the oxazolo[5,4-b]pyridine ring system. The reaction conditions often include the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring or the oxazolo[5,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes through its interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine: This compound shares a similar core structure but differs in the functional groups attached to the oxazolo[5,4-b]pyridine ring.
5-methyl-2-(piperidin-1-ylmethyl)-7-phenyloxazolo[5,4-b]pyridine: Another related compound with variations in the substituents on the core structure.
Uniqueness
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide stands out due to its cyclopropanecarboxamide group, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-13(19-15(21)11-7-8-11)9-14-17(18-10)22-16(20-14)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMDHBJPZJFCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.